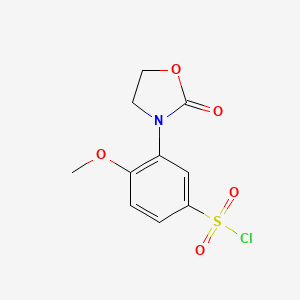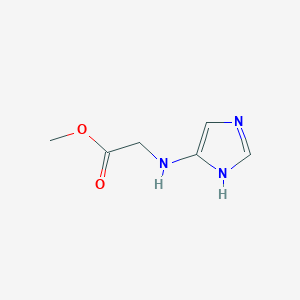
methyl 2-((1H-imidazol-4-yl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((1H-imidazol-4-yl)amino)acetate is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((1H-imidazol-4-yl)amino)acetate typically involves the reaction of imidazole derivatives with appropriate esterifying agents. One common method is the reaction of 1H-imidazole-4-amine with methyl chloroacetate under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1H-imidazol-4-yl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The amino group on the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Imidazolone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((1H-imidazol-4-yl)amino)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of methyl 2-((1H-imidazol-4-yl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, thereby modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in various biological processes.
Metronidazole: An antimicrobial agent containing an imidazole ring, used to treat infections.
Clotrimazole: An antifungal agent with an imidazole ring, used in the treatment of fungal infections.
Uniqueness
Methyl 2-((1H-imidazol-4-yl)amino)acetate is unique due to its specific ester functional group, which can be hydrolyzed to form the corresponding acid or alcohol. This versatility allows for further chemical modifications and applications in various fields .
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 2-(1H-imidazol-5-ylamino)acetate |
InChI |
InChI=1S/C6H9N3O2/c1-11-6(10)3-8-5-2-7-4-9-5/h2,4,8H,3H2,1H3,(H,7,9) |
InChI Key |
WTBBZIJFBNXRQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


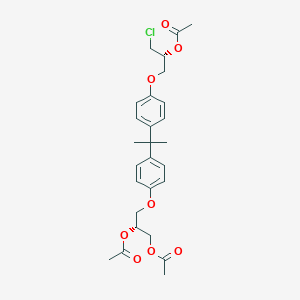

![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B12823714.png)
![1-(2-Methyl-1H-benzo[d]imidazol-5-yl)urea](/img/structure/B12823722.png)

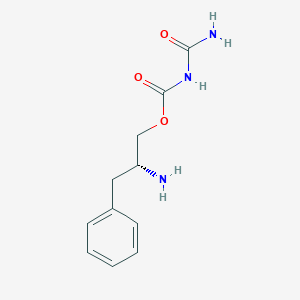
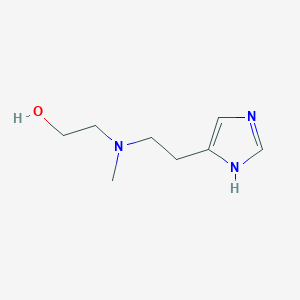
![N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12823743.png)
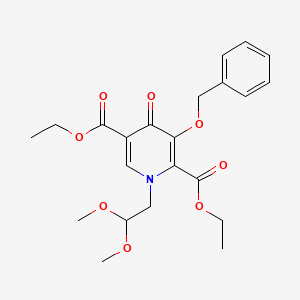

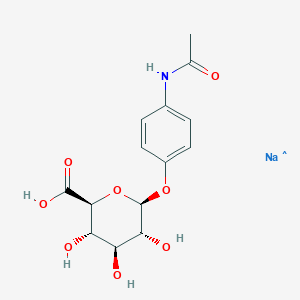
![3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12823789.png)
![2H-Benzo[d]imidazole-2-carbothiohydrazide](/img/structure/B12823804.png)
